N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
Description
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 3-methoxyphenyl group at the N1 position and a pyridine-4-carboxamide moiety linked via a tetrahydropyran (oxane) ether bridge.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-29-20-4-2-3-19(13-20)26-14-18(12-22(26)27)25-23(28)17-5-8-24-21(11-17)31-15-16-6-9-30-10-7-16/h2-5,8,11,13,16,18H,6-7,9-10,12,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQNXUQDOBRIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC(=NC=C3)OCC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the pyridine carboxamide moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs. The reaction conditions are optimized for temperature, pressure, and reaction time to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in the combination of its substituents. Below is a comparative analysis with structurally related molecules from the evidence:
Comparison with 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Structural Differences :
- The compared compound substitutes a 4-methoxyphenyl group at N1 vs. the 3-methoxyphenyl in the target compound.
- The pyridine ring in the compared compound is substituted with a 4-methyl-2-pyridinyl group, whereas the target compound features a 2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide moiety.
- The tetrahydropyran ether bridge in the target compound could enhance solubility or metabolic stability compared to the simpler methylpyridine substituent .
Comparison with 1-(4-{2-[(2-Fluorophenyl)Amino]-2-Oxoethoxy}Phenyl)-N-(4-Methoxybenzyl)-5-Oxo-3-Pyrrolidinecarboxamide ()
- Structural Differences: The compared compound includes a 2-fluoroanilino carbamate linker and a 4-methoxybenzyl group, whereas the target compound uses a pyridine-4-carboxamide with a tetrahydropyran ether.
- Functional Implications :
- The fluorophenyl group in the compared compound may enhance binding affinity to targets requiring halogen interactions (e.g., kinases), while the 3-methoxyphenyl in the target compound could prioritize π-π stacking or hydrogen bonding .
- The oxane-based ether in the target compound likely improves pharmacokinetic properties (e.g., half-life) compared to the carbamate linker in the analog .
Comparison with N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-Yl]Pyridine-3-Carboxamide ()
- Structural Differences: The compared compound replaces the pyrrolidinone core with a thiazolidinone ring and substitutes a 4-chlorophenyl group.
- Functional Implications: Thiazolidinones are known for antimicrobial and antidiabetic activity, whereas pyrrolidinones (as in the target compound) are more common in CNS-targeting drugs. The chlorophenyl group may confer stronger electron-withdrawing effects compared to the 3-methoxyphenyl group, altering target selectivity .
Data Table: Key Structural and Hypothetical Properties
*LogP values estimated based on substituent contributions .
Research Findings and Implications
- Positional Isomerism : The 3-methoxyphenyl group in the target compound may offer distinct binding modes compared to 4-methoxy or halogenated analogs, as seen in kinase inhibitors where methoxy positioning affects ATP-binding pocket interactions .
- Linker Optimization : The oxane ether in the target compound could reduce metabolic degradation compared to ester or carbamate linkers in analogs, as observed in prodrug design .
- Heterocycle Impact : The pyridine-4-carboxamide group may enhance hydrogen-bonding capacity compared to pyridine-3-carboxamide () or methylpyridine (), critical for target engagement .
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H22N2O4, with a molecular weight of 374.44 g/mol. The structure features a pyridine ring, a pyrrolidine moiety, and methoxy substitutions that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 374.44 g/mol |
| LogP | 3.5547 |
| Polar Surface Area | 47.994 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Recent studies have evaluated the antitumor properties of related compounds, indicating that structural modifications can significantly impact biological efficacy. For instance, compounds with pyrrolidine and pyridine structures have shown varying degrees of cytotoxicity against several cancer cell lines such as A549 and NCI-H1975.
- In Vitro Studies :
- Compounds similar to this compound were tested using the MTT assay.
- The half-maximal inhibitory concentration (IC50) values were determined for various cell lines, revealing that modifications in the side chains could enhance or reduce cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Methoxy Substituents : The presence of methoxy groups at specific positions on the aromatic rings can enhance binding affinity to target proteins.
- Pyrrolidine Ring : Variations in the pyrrolidine structure influence the compound's ability to penetrate cell membranes and interact with intracellular targets.
Study 1: Anticancer Activity
A study published in Molecules evaluated a series of pyridine derivatives, including compounds structurally related to our target compound. The findings highlighted that certain derivatives exhibited significant inhibition against A549 lung cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific substituents present on the pyridine ring .
Study 2: EGFR Inhibition
Another research focused on the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity by related compounds. It was found that modifications leading to increased lipophilicity resulted in enhanced inhibitory effects against mutant forms of EGFR associated with non-small cell lung cancer .
Q & A
Synthesis and Optimization
Basic: What are the key steps in synthesizing N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide? Answer: The synthesis typically involves multi-step routes, including nucleophilic substitutions, condensation, and cyclization. For example:
Pyrrolidinone formation: React 3-methoxyphenylamine with a γ-keto ester under acidic conditions to form the 5-oxopyrrolidine core.
Pyridine functionalization: Introduce the oxan-4-ylmethoxy group via Mitsunobu coupling or SN2 displacement using tetrahydropyran-4-ylmethanol.
Amide coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the pyridine-4-carboxylic acid derivative with the pyrrolidin-3-amine intermediate . Advanced: How can reaction conditions be optimized to improve yield and purity? Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in amide couplings.
- Catalysts: Palladium catalysts (e.g., Pd/C) may aid in deprotection steps; Lewis acids (e.g., ZnCl₂) can stabilize intermediates during cyclization.
- pH control: Maintain neutral to slightly acidic pH (6–7) during amide formation to avoid hydrolysis .
Analytical Characterization
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure? Answer:
- ¹H/¹³C NMR: Assign peaks for methoxy (δ 3.3–3.8 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and pyridine protons (δ 7.5–8.5 ppm).
- IR spectroscopy: Identify carbonyl stretches (1650–1750 cm⁻¹) and ether C-O bonds (1100–1250 cm⁻¹).
- High-resolution mass spectrometry (HRMS): Confirm molecular formula (C₂₂H₂₅N₃O₅) with <2 ppm error .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?
Answer: Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) and analyze using single-crystal X-ray diffraction. Key parameters include: - Torsion angles: Verify spatial arrangement of the oxan-4-ylmethoxy group.
- Hydrogen bonding: Identify intramolecular interactions (e.g., N-H⋯O=C) that stabilize the conformation .
Biological Evaluation
Basic: What assays are recommended for initial biological screening? Answer:
- Enzyme inhibition assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
- Cellular cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Receptor binding: Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .
Advanced: How can structure-activity relationships (SAR) guide target identification?
Answer: - Substituent variation: Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to assess potency shifts.
- Pharmacophore modeling: Use Schrödinger’s Phase or MOE to map essential interactions (e.g., hydrogen bonds with the pyrrolidinone carbonyl) .
Stability and Solubility
Basic: How should researchers assess the compound’s stability in solution? Answer:
- Forced degradation studies: Expose to heat (40–60°C), light (ICH Q1B), and varying pH (1–13) for 7–14 days. Monitor degradation via HPLC.
- Accelerated stability: Store at 25°C/60% RH and analyze at 0, 1, 3, and 6 months .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer: - Salt formation: React with HCl or sodium acetate to enhance ionization.
- Nanoparticle formulation: Use PLGA or liposomal carriers to increase bioavailability.
- Prodrug design: Introduce phosphate esters or PEGylated side chains .
Structural Analysis
Advanced: How can molecular dynamics (MD) simulations predict binding modes? Answer:
Docking: Use AutoDock Vina to dock the compound into a homology model of the target (e.g., EGFR kinase).
MD simulations (GROMACS): Run 100 ns trajectories in explicit solvent to assess stability of key interactions (e.g., π-π stacking with pyridine).
Free energy calculations: Apply MM-PBSA to estimate binding affinity .
Metabolic Stability
Advanced: How can hepatic microsomal assays inform metabolic liabilities? Answer:
- Incubation: Use human liver microsomes (0.5 mg/mL) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS.
- Metabolite ID: High-resolution MSⁿ to detect oxidative metabolites (e.g., O-demethylation of the 3-methoxyphenyl group).
- CYP inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic probes .
Data Contradictions
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity? Answer:
- Re-evaluate force fields: Compare AMBER vs. CHARMM parameters for ligand flexibility.
- Crystal structure validation: Overlay MD-predicted poses with experimental X-ray data.
- Off-target screening: Use KINOMEscan® to identify unintended kinase interactions .
SAR Optimization
Advanced: What substituent modifications enhance selectivity for a target enzyme? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
